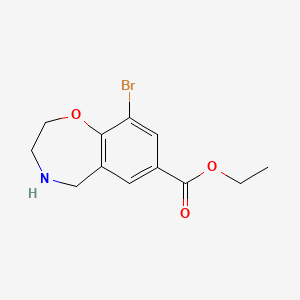

![molecular formula C11H19NO2S B2784716 tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate CAS No. 2228763-79-7](/img/structure/B2784716.png)

tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

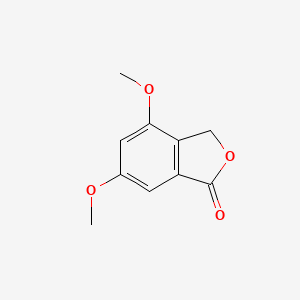

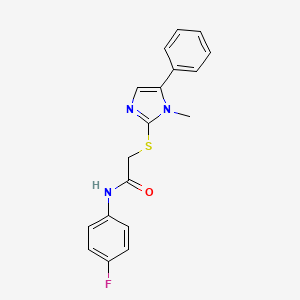

“tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification .

Molecular Structure Analysis

The molecular structure of this compound is unique due to its spirocyclic scaffold. This structure is enriched by the presence of diverse combinations of exit vectors as sites for functionalization . The exact molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate” include its empirical formula (C11H19NO5S), molecular weight (277.34), and its form (powder). It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Novel Azaspirocycles

tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate: serves as a versatile building block in the synthesis of novel azaspirocycles . These compounds are of interest due to their potential pharmacological activities and their presence in a variety of natural products. The spirocyclic framework provides a rigid structure that can interact with biological targets in a unique manner.

Drug Discovery

The compound’s spirocyclic nature and functional groups make it a valuable scaffold in drug discovery . It can be used to create libraries of compounds for high-throughput screening against various disease targets. Its unique chemical space allows for the exploration of new therapeutic agents.

Chemical Space Exploration

This compound expands the chemical space available to medicinal chemists . Its spirocyclic core, combined with other functional groups, can lead to the discovery of compounds with novel modes of action, which is crucial for overcoming drug resistance.

Lead Compound Optimization

In lead optimization, tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate can be used to modify pharmacokinetic and pharmacodynamic properties of drug candidates . Its incorporation into lead structures can improve their metabolic stability, solubility, and potency.

Molecular Diversity

The compound contributes to molecular diversity in combinatorial chemistry . It can be used to generate a wide array of derivatives, thereby increasing the chances of identifying a compound with the desired biological activity.

Functional Group Interconversion

The tert-butyl group and the carboxylate moiety present in the compound offer opportunities for functional group interconversion . This allows for the introduction of various substituents, which can be strategically selected to target specific biological pathways.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)8-6-11(7-8)12-4-5-15-11/h8,12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKJSZIFSLRRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2(C1)NCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2784649.png)

![3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2784654.png)